molecular formula C13H9Cl2FO2 B3376260 [2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol CAS No. 1179661-05-2

[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol

Cat. No.: B3376260
CAS No.: 1179661-05-2
M. Wt: 287.11
InChI Key: UIZMTUSEPQYIFY-UHFFFAOYSA-N
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Description

Contextualizing the Chemical Significance within Organic Synthesis

The chemical significance of [2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol is best understood by dissecting its two primary structural components: the diaryl ether core and the functionalized benzyl (B1604629) alcohol group.

Diaryl Ethers: The diaryl ether motif is a prevalent scaffold in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.net This structural unit imparts a degree of conformational rigidity and can modulate the electronic properties of a molecule. The synthesis of diaryl ethers has been a long-standing challenge in organic chemistry, with traditional methods often requiring harsh reaction conditions. researchgate.net Modern synthetic chemistry has seen the development of more sophisticated and milder protocols, such as copper- and palladium-catalyzed cross-coupling reactions, which have broadened the accessibility of complex diaryl ethers. researchgate.net The presence of this linkage in this compound makes it a molecule of interest for the development and application of novel synthetic methodologies.

Functionalized Benzyl Alcohols: Benzyl alcohols are versatile intermediates in organic synthesis. nih.gov The hydroxyl group can be easily converted into a variety of other functional groups, or it can participate in esterification and etherification reactions. Furthermore, the aromatic ring can be further functionalized. The specific substitution pattern of the phenyl ring in this compound, with its fluorine and diaryl ether substituents, offers multiple sites for further chemical modification, making it a potentially valuable building block for more complex molecules. For instance, a structurally similar isomer, (4-(3,4-Dichlorophenoxy)-3-fluorophenyl)methanol, is documented in chemical databases, indicating that this class of compounds is synthetically accessible and of interest to the chemical community. nih.gov

The combination of the diaryl ether and benzyl alcohol functionalities within a single molecule, further decorated with chloro and fluoro substituents, suggests that this compound could serve as a valuable scaffold in drug discovery programs or in the synthesis of novel functional materials. The specific halogenation pattern can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Historical Trajectories and Evolution of Research Interest

The synthesis of diaryl ethers dates back to the Ullmann condensation, a copper-catalyzed reaction developed in the early 20th century. This method, though groundbreaking, often required high temperatures and stoichiometric amounts of copper. The latter half of the 20th century and the early 21st century saw a revolution in cross-coupling chemistry, with the development of palladium-catalyzed methods like the Buchwald-Hartwig amination, which could be adapted for etherification. These advancements have made the synthesis of complex diaryl ethers more efficient and versatile.

Interest in functionalized benzyl alcohols has grown in parallel with the increasing sophistication of organic synthesis. Their role as key intermediates in the synthesis of natural products and pharmaceuticals has driven the development of numerous methods for their preparation and functionalization.

The research interest in halogenated organic compounds, particularly those containing fluorine, has surged in recent decades, especially in the fields of medicinal chemistry and materials science. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, often leading to enhanced biological activity or improved material characteristics.

Given these trends, it is plausible that this compound would have emerged as a target molecule in the context of programs aimed at synthesizing libraries of novel, functionalized diaryl ethers for screening in various applications.

Methodological Approaches Employed in its Investigation

The investigation of a novel compound like this compound would employ a standard suite of modern analytical and synthetic methodologies.

Synthesis: The synthesis of this molecule would likely involve a multi-step sequence. A key step would be the formation of the diaryl ether bond, which could be achieved through a nucleophilic aromatic substitution reaction or, more likely, a metal-catalyzed cross-coupling reaction. For instance, the coupling of 2-bromo-4-fluorobenzyl alcohol (or a protected derivative) with 3,4-dichlorophenol (B42033) using a palladium or copper catalyst would be a plausible route.

Purification and Characterization: Following synthesis, the compound would be purified using standard techniques such as column chromatography. Its structure and purity would then be confirmed using a combination of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be crucial for elucidating the precise connectivity and substitution pattern of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the hydroxyl group of the benzyl alcohol and the C-O-C stretch of the diaryl ether.

Elemental Analysis: This would provide further confirmation of the elemental composition of the compound.

The following table outlines some of the computed properties for the structural isomer (4-(3,4-Dichlorophenoxy)-3-fluorophenyl)methanol, which can provide a theoretical baseline for the expected properties of the target compound. nih.gov

PropertyValue
Molecular Weight287.11 g/mol
XLogP3-AA3.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Overview of Current Academic Research Frontiers

While specific academic research on this compound is not prominent, its structure places it at the forefront of several active research areas.

Novel Synthetic Methodologies: The synthesis of highly substituted and functionalized diaryl ethers remains an area of active research. researchgate.net This compound could serve as a challenging target for the development of new catalytic systems or the application of novel synthetic strategies, such as C-H activation/functionalization. acs.org

Medicinal Chemistry: The diaryl ether scaffold is present in numerous bioactive molecules. The specific combination of dichlorophenoxy and fluorophenyl moieties could be explored for potential applications in areas such as oncology, infectious diseases, or inflammation. The benzyl alcohol functionality provides a handle for the attachment of other pharmacologically relevant groups or for the development of prodrug strategies.

Materials Science: Fluorinated aromatic compounds are of interest in materials science for their unique electronic and physical properties. The polarity and potential for hydrogen bonding in this compound could make it or its derivatives interesting candidates for the development of liquid crystals, polymers, or other functional materials.

Agrochemicals: The dichlorophenoxy moiety is a well-known component of herbicides such as 2,4-Dichlorophenoxyacetic acid. google.comresearchgate.net Research could explore whether this compound or its derivatives exhibit any herbicidal or pesticidal activity.

The following table summarizes various modern synthetic routes for the formation of the diaryl ether bond, a key structural feature of the target compound.

Reaction TypeCatalyst/ReagentsKey Features
Ullmann CondensationCopper-basedTraditional method, often requires high temperatures.
Buchwald-Hartwig EtherificationPalladium-basedMilder conditions, broad substrate scope.
Chan-Lam CouplingCopper-basedCouples phenols with boronic acids.
Hypervalent Iodine-MediatedTransition-metal-freeMild conditions, good functional group tolerance. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3,4-dichlorophenoxy)-5-fluorophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FO2/c14-11-3-2-10(6-12(11)15)18-13-4-1-9(16)5-8(13)7-17/h1-6,17H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZMTUSEPQYIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)CO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3,4 Dichlorophenoxy 5 Fluorophenyl Methanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For [2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol, two primary disconnections are logical.

The most significant disconnection is at the diaryl ether C-O bond. amazonaws.com This breaks the target molecule into two key synthons: a substituted phenol (B47542) and a substituted aryl halide. This approach is standard for ether synthesis. amazonaws.com

A second key step is the functional group interconversion (FGI) of the benzylic methanol (B129727) group. Primary alcohols are commonly synthesized by the reduction of a corresponding aldehyde or carboxylic acid. This retrosynthetic step simplifies one of the aromatic precursors to a more stable and synthetically versatile form.

Following this logic, two plausible retrosynthetic pathways emerge:

Pathway A: Disconnection of the ether bond leads to 3,4-Dichlorophenol (B42033) and (2-halo-5-fluorophenyl)methanol . The halo-substituted fragment can be further simplified via FGI of the alcohol to an aldehyde, leading to 2-halo-5-fluorobenzaldehyde as a key precursor.

Pathway B: An alternative ether disconnection would yield (2-phenoxy-5-fluorophenyl)methanol and a dichlorinating agent, or a phenol and a dichlorinated benzene (B151609) derivative.

The most strategically sound approach involves the coupling of 3,4-Dichlorophenol with a suitably functionalized fluorinated benzene ring, such as 2-bromo-5-fluorobenzaldehyde or 2-bromo-5-fluorobenzoic acid , followed by reduction of the carbonyl group.

Classical and Modern Synthetic Routes

The formation of the diaryl ether bond is the central challenge in synthesizing the target molecule. Both classical and modern methods are available for this transformation, which can be integrated into a multi-step pathway.

A practical, multi-step synthesis can be designed based on the retrosynthetic analysis. A common pathway would involve an Ullmann condensation followed by a reduction.

Diaryl Ether Formation: The core of the synthesis is the coupling of 3,4-Dichlorophenol with a second aromatic ring, such as 2-bromo-5-fluorobenzaldehyde. This is typically achieved via an Ullmann condensation reaction. wikipedia.orgnih.gov In this copper-catalyzed reaction, the phenol is deprotonated by a base (e.g., potassium carbonate, cesium carbonate) to form a phenoxide, which then displaces the halide on the other aromatic ring. wikipedia.orgrsc.org This step yields the intermediate, 2-(3,4-Dichlorophenoxy)-5-fluorobenzaldehyde.

Reduction to Alcohol: The aldehyde functional group of the intermediate is then reduced to the primary alcohol of the final product. Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for this transformation. This step converts the aldehyde into the required methanol functional group.

This two-step sequence represents a robust method for accessing the target compound from readily available precursors.

Synthetic strategies can be broadly categorized as linear or convergent.

A convergent synthesis , in contrast, involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. dcu.ie

Optimization of Reaction Conditions

The efficiency of the diaryl ether synthesis is highly dependent on the reaction conditions. Significant research has focused on optimizing the catalyst, ligands, and solvent system for the Ullmann condensation to achieve milder conditions and higher yields. rsc.orgresearchgate.net

The classical Ullmann reaction required stoichiometric amounts of copper and harsh conditions, often at temperatures exceeding 200°C. wikipedia.orgnih.gov Modern advancements have transformed this into a more versatile catalytic process.

Catalyst: The reaction is now typically performed with catalytic amounts (e.g., 5-10 mol%) of a copper(I) salt, such as copper(I) iodide (CuI). jsynthchem.combeilstein-journals.org

Ligands: The most significant improvement has been the introduction of ligands, which accelerate the reaction and allow for significantly lower temperatures (e.g., 80-120°C). beilstein-journals.orgmdpi.com Ligands chelate to the copper catalyst, enhancing its solubility and catalytic activity. researchgate.net A wide variety of ligands have been shown to be effective, including amino acids (like N,N-dimethylglycine), diamines (like 1,10-phenanthroline), and other N,O-chelating molecules. nih.govbeilstein-journals.orgorganic-chemistry.org The choice of ligand can have a dramatic impact on the reaction's success and substrate scope. beilstein-journals.org

Table 1: Effect of Different Ligands on a Model Ullmann Diaryl Ether Synthesis The data below is illustrative of general findings in the field and not specific to the target compound.

LigandCatalystTemperature (°C)Typical Yield (%)Reference
None (Classical)Cu Powder>200Variable, often low wikipedia.org
N,N-DimethylglycineCuI90High organic-chemistry.org
1,10-PhenanthrolineCuI110Good to High nih.gov
(2-Pyridyl)acetoneCuI120Good nih.gov

The choice of solvent is another critical parameter in the synthesis of diaryl ethers. The solvent must be able to dissolve the reactants, particularly the ionic phenoxide intermediate, and remain stable at the required reaction temperatures.

Traditionally, high-boiling polar aprotic solvents are used. wikipedia.org These include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP). rsc.orgjsynthchem.com The high polarity of these solvents helps to stabilize polar transition states and intermediates, which can enhance the reaction rate. researchgate.net The selection of the optimal solvent can significantly influence the product yield. jsynthchem.com

Table 2: Effect of Solvent on a Model Ullmann Diaryl Ether Synthesis Yield The data below is illustrative of general findings in the field and not specific to the target compound.

SolventBaseTemperature (°C)Typical Yield (%)Reference
DMFEt3N120High jsynthchem.com
DMSOCs2CO3120High researchgate.net
Acetonitrile (MeCN)K3PO480Good beilstein-journals.org
TolueneK3PO4110Moderate beilstein-journals.org
WaterEt3N120Low jsynthchem.com

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key metrics for evaluating the "greenness" of a synthesis are Atom Economy and the Environmental Factor (E-Factor). wikipedia.orgsheldon.nl

Atom Economy and E-Factor Analysis

Atom Economy (AE): This metric, developed by Barry Trost, provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. whiterose.ac.uk The ideal atom economy is 100%.

For the proposed two-step synthesis:

Step 1: 3,4-Dichlorophenol + 2-Chloro-5-fluorobenzaldehyde → 2-(3,4-Dichlorophenoxy)-5-fluorobenzaldehyde + HCl

Step 2: 2-(3,4-Dichlorophenoxy)-5-fluorobenzaldehyde + NaBH₄ + Workup → this compound + Byproducts

ReactantFormulaMolecular Weight (g/mol)Atoms in Product
3,4-DichlorophenolC₆H₄Cl₂O163.00Yes
2-Chloro-5-fluorobenzaldehydeC₇H₄ClFO158.56Yes
Sodium Borohydride (for reduction)NaBH₄37.83No

Product: this compound (C₁₃H₉Cl₂FO₂) - MW: 287.11 g/mol

Calculation:

AE = [MW of Product / (Sum of MW of all Reactants)] x 100

AE = [287.11 / (163.00 + 158.56 + 37.83)] x 100 = 79.9%

Environmental Factor (E-Factor): The E-Factor provides a more practical measure of waste by quantifying the total mass of waste generated per unit of product. wikipedia.orgsheldon.nl It is calculated as the total mass of waste divided by the mass of the product. A lower E-Factor signifies a greener process. Unlike atom economy, the E-Factor accounts for reaction yield, solvent losses, and all reagents not incorporated into the final product. rsc.org

A hypothetical E-Factor calculation for the synthesis is presented below, assuming typical yields and solvent usage for a laboratory-scale synthesis.

ComponentInput Mass (g)Notes
3,4-Dichlorophenol16.30.1 mol
2-Chloro-5-fluorobenzaldehyde15.90.1 mol
Copper Catalyst & Ligand1.0For Step 1
Base (e.g., K₂CO₃)27.6For Step 1 (0.2 mol)
Solvent (e.g., DMF)200.0For Step 1 (assuming 90% recovery)
Sodium Borohydride1.9For Step 2 (0.05 mol)
Solvent (e.g., Methanol)100.0For Step 2 (assuming 90% recovery)
Aqueous Workup Solutions300.0Acids, bases, water
Total Input662.7
Product Output (g)20.1Assuming 70% overall yield from 0.1 mol theoretical
Total Waste (g)642.6Total Input - Product Output
E-Factor32.0Total Waste / Product Output

This E-Factor is typical for fine chemical or pharmaceutical synthesis but highlights the significant contribution of solvents and reagents to the waste stream, offering clear targets for process optimization. wikipedia.org

Solventless and Microwave-Assisted Syntheses

Exploring alternative reaction conditions can further enhance the green credentials of the synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to improved yields and cleaner reaction profiles. researchgate.net Both the Ullmann condensation and sodium borohydride reductions are amenable to microwave assistance. nih.govqub.ac.uk For the diaryl ether formation, microwave heating can accelerate the copper-catalyzed coupling, potentially allowing for lower temperatures or shorter reaction times compared to conventional heating. nih.gov For the reduction step, microwave-assisted, solvent-free reductions using sodium borohydride supported on silica (B1680970) gel have been reported, which could significantly reduce solvent waste. sapub.org

Solventless Synthesis: Performing reactions without a solvent (neat) or under solid-state conditions is a primary goal of green chemistry. For the reduction step, a solvent-free approach is highly feasible. Aldehydes can be reduced by grinding them with sodium borohydride, sometimes with a solid acid activator, eliminating the need for a solvent entirely. researchgate.net While a completely solvent-free Ullmann reaction is less common due to the need to dissolve the reactants and facilitate catalyst interaction, high-concentration or slurry conditions promoted by microwave heating could approximate a solvent-reduced system.

Stereoselective Synthesis Approaches (if applicable)

Stereoselective synthesis is concerned with controlling the three-dimensional arrangement of atoms in a molecule. Its applicability is determined by the presence of stereocenters (chiral centers) in the target molecule.

An analysis of the structure of this compound (Ar-CH₂OH) reveals that the benzylic carbon atom is bonded to the substituted phenyl ring, a hydroxyl group (-OH), and two hydrogen atoms. To be a chiral center, a carbon atom must be bonded to four different groups. Since the benzylic carbon is bonded to two identical hydrogen atoms, it is not a stereocenter, and the molecule is achiral.

Therefore, direct stereoselective synthesis of this compound is not applicable as the molecule does not exist as enantiomers.

Chiral Auxiliaries and Catalysts

Chiral auxiliaries and catalysts are employed in asymmetric synthesis to induce stereoselectivity in the formation of chiral molecules. nih.govrsc.org Since the target molecule is achiral, these methods are not relevant to its synthesis.

Enantioselective Transformations

Enantioselective transformations are reactions that convert a prochiral starting material into a chiral product with a preference for one enantiomer over the other. A common example is the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol. nih.govwikipedia.org

While not applicable to the synthesis of this compound itself, if a synthetic route proceeded through a prochiral ketone intermediate, such as 2-(3,4-Dichlorophenoxy)-5-fluoroacetophenone, then an enantioselective reduction could be used to produce a chiral secondary alcohol. This could be achieved using chiral reducing agents (e.g., those derived from chiral boranes) or through catalytic hydrogenation or transfer hydrogenation with a chiral metal complex. wikipedia.org However, this would result in a different, chiral final product, not the one specified.

Reaction Mechanisms and Transformations of 2 3,4 Dichlorophenoxy 5 Fluorophenyl Methanol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq The regiochemical outcome of such reactions on [2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol would be dictated by the combined directing effects of the substituents on both aromatic rings.

Ring A: The 5-fluoro-2-phenoxyphenyl Ring

This ring contains three substituents: the hydroxymethyl group (-CH₂OH), the fluorine atom (-F), and the 3,4-dichlorophenoxy group (-OAr).

Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly activating and an ortho, para-director.

Fluorine Atom (-F): Halogens are deactivating yet ortho, para-directing due to the interplay of their inductive electron withdrawal and resonance electron donation. libretexts.org

3,4-Dichlorophenoxy Group (-OAr): The ether linkage is a strong activating group and an ortho, para-director.

The positions ortho and para to the powerful activating phenoxy group are the most likely sites for electrophilic attack. The position para to the phenoxy group is already substituted. Therefore, the positions ortho to the phenoxy group are the most probable sites for substitution. Steric hindrance from the adjacent hydroxymethyl group would likely favor substitution at the position ortho to the phenoxy group and meta to the hydroxymethyl group.

Ring B: The 3,4-Dichlorophenyl Ring

This ring is substituted with two chlorine atoms and is part of the diaryl ether linkage. The chlorine atoms are deactivating and ortho, para-directing. libretexts.org The ether oxygen atom is activating. The combined effect would make this ring generally less reactive towards electrophilic substitution compared to an unsubstituted benzene (B151609) ring.

Interactive Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophile (E⁺)Target RingPredicted Major Product(s)Rationale
Br₂ / FeBr₃Ring ASubstitution at the position ortho to the phenoxy group.The phenoxy group is the strongest activating director.
HNO₃ / H₂SO₄Ring ANitration at the position ortho to the phenoxy group.The phenoxy group's directing effect overcomes the deactivating halogens.
R-Cl / AlCl₃Ring AFriedel-Crafts alkylation ortho to the phenoxy group.Steric hindrance may influence the exact position of substitution.

Nucleophilic Substitution Reactions at the Methanol (B129727) Moiety

The hydroxymethyl group is attached to a phenyl ring, making it a benzylic alcohol. Benzylic alcohols are prone to nucleophilic substitution reactions, typically proceeding through an Sₙ1 or Sₙ2 mechanism depending on the conditions. chemistrysteps.com The hydroxyl group is a poor leaving group, so it generally requires protonation or conversion to a better leaving group (e.g., a tosylate) to facilitate substitution. thieme-connect.comlibretexts.org

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O), leading to the formation of a resonance-stabilized benzylic carbocation. This carbocation can then be attacked by a nucleophile.

Common Nucleophilic Substitution Reactions:

Conversion to Alkyl Halides: Reaction with hydrogen halides (e.g., HBr, HCl) or other halogenating agents (e.g., SOCl₂, PBr₃) would replace the hydroxyl group with a halogen. acs.org

Ether Formation: In the presence of an acid catalyst and an alcohol, an ether can be formed. acs.org

Esterification: Reaction with a carboxylic acid under acidic conditions (Fischer esterification) or with an acyl halide or anhydride (B1165640) would yield the corresponding ester.

Oxidation and Reduction Pathways

Oxidation:

The benzylic alcohol moiety can be readily oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. beilstein-journals.orgresearchgate.net The choice of reagent determines the extent of oxidation.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) would likely oxidize the primary alcohol to the corresponding aldehyde, [2-(3,4-Dichlorophenoxy)-5-fluorophenyl]carbaldehyde.

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would be expected to oxidize the alcohol directly to a carboxylic acid, [2-(3,4-Dichlorophenoxy)-5-fluorophenyl]carboxylic acid.

Reduction:

The aromatic rings of the diaryl ether could potentially be reduced under forcing conditions, such as high-pressure catalytic hydrogenation. However, the benzylic C-O ether bond may also be susceptible to cleavage under these conditions. A more selective reduction would likely target the carbonyl group if the alcohol were first oxidized to an aldehyde or ketone. For instance, the reduction of a corresponding ketone could be achieved using alcohol dehydrogenases for stereoselective synthesis of diols. mdpi.com

Functional Group Interconversions and Derivatization

The primary alcohol group is a versatile handle for a wide range of functional group interconversions and derivatizations.

Ester Formation: As mentioned, esterification can be achieved with various carboxylic acids, anhydrides, or acyl chlorides.

Ether Formation: The alcohol can be converted to an ether through Williamson ether synthesis, which involves deprotonation with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Derivatization for Analysis: For analytical purposes, such as gas chromatography, the polar alcohol group can be derivatized to a less polar, more volatile group, for example, by reaction with a silylating agent (e.g., TMSCl) or a perfluoroacylating agent. nih.govnih.gov

Radical Reactions and Mechanistic Investigations

Benzylic positions are susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. For instance, radical halogenation at the benzylic carbon could potentially be achieved using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiator conditions, although this would compete with reactions on the aromatic rings. Diaryl ethers can also participate in radical C-O coupling reactions. rsc.org

Mechanistic investigations for any of these transformations would likely employ standard techniques such as kinetic studies, isotopic labeling, and computational modeling to elucidate the reaction pathways and transition states.

Metal-Catalyzed Transformations Involving the Compound

The diaryl ether linkage and the halogenated aromatic rings offer sites for metal-catalyzed transformations.

C-O Bond Cleavage: The diaryl ether C-O bond can be cleaved under certain conditions using transition metal catalysts, such as palladium or nickel complexes. researchgate.netthieme-connect.com This could lead to the formation of a phenol (B47542) and a substituted benzene derivative.

Cross-Coupling Reactions: The chlorine atoms on the phenyl ring could potentially participate in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, although the C-Cl bond is generally less reactive than C-Br or C-I bonds in these reactions. nih.govrsc.org The synthesis of diaryl ethers often involves Ullmann-type cross-coupling reactions, which are catalyzed by copper. scispace.com

Interactive Table: Potential Metal-Catalyzed Reactions

Reaction TypeCatalyst System (Example)Potential Product(s)
C-O Bond CleavagePd(OH)₂/C, NaBH₄2-Hydroxymethyl-4-fluorophenol and 1,2-dichlorobenzene
Suzuki CouplingPd(PPh₃)₄, BaseReplacement of a Cl atom with an aryl or vinyl group
Buchwald-Hartwig AminationPd catalyst, Ligand, BaseReplacement of a Cl atom with an amine

Role As a Synthetic Intermediate and Precursor

Precursor in the Synthesis of Complex Organic Molecules

The multifunctionality of [2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol positions it as a versatile starting material for the construction of more elaborate molecular architectures.

Synthesis of Phenoxyaryl Derivatives

The core structure of this compound is a prime example of a phenoxyaryl moiety. The presence of the hydroxymethyl group (-CH₂OH) offers a reactive handle for further chemical transformations. For instance, oxidation of the alcohol to an aldehyde or a carboxylic acid would provide an electrophilic site for subsequent reactions.

These functionalized derivatives could then be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional aryl or heteroaryl groups. This would enable the synthesis of a diverse library of polyaromatic compounds, a common structural motif in many biologically active molecules.

Table 1: Potential Functional Group Transformations of this compound and Their Synthetic Applications

Starting MaterialReagent/ConditionProduct Functional GroupPotential Application
This compoundPCC, CH₂Cl₂Aldehyde (-CHO)Wittig reactions, reductive aminations
This compoundKMnO₄, H₂O, heatCarboxylic Acid (-COOH)Amide bond formation, esterification
This compoundSOCl₂, pyridineBenzyl (B1604629) Chloride (-CH₂Cl)Nucleophilic substitution reactions

Building Block for Heterocyclic Compounds

The hydroxymethyl group can also serve as a key component in the formation of heterocyclic rings. Through intramolecular cyclization reactions or by reacting with other difunctional molecules, this compound could be a precursor to various heterocyclic systems.

For example, conversion of the alcohol to a leaving group, followed by reaction with a nucleophile such as an amine or a thiol, could lead to the formation of nitrogen- or sulfur-containing heterocycles. The specific nature of the heterocyclic ring would depend on the choice of the reacting partner and the reaction conditions employed.

Applications in the Preparation of Agrochemical Precursors

The combination of a dichlorinated phenyl ring and a fluorine atom is a common feature in many modern agrochemicals. These halogen substituents can significantly influence the biological activity, metabolic stability, and environmental persistence of a molecule.

Structural Analogues and Modified Derivatives

By modifying the hydroxymethyl group of this compound, a range of structural analogues with potential herbicidal or pesticidal properties could be synthesized. For instance, esterification or etherification of the alcohol would yield derivatives with altered lipophilicity, which could in turn affect their uptake and transport in target organisms.

Mechanistic Probes in Biological Systems

The strategic placement of chlorine and fluorine atoms on the phenyl rings makes this compound and its derivatives potentially useful as mechanistic probes. These halogen atoms can serve as spectroscopic handles (e.g., in ¹⁹F NMR) or as sites for radiolabeling, allowing researchers to track the molecule's fate in biological systems and to study its interactions with target enzymes or receptors.

Pathway to Advanced Pharmaceutical Intermediates (excluding clinical data)

The phenoxyaryl scaffold is also prevalent in a number of pharmaceutical agents. The unique substitution pattern of this compound could provide access to novel pharmaceutical intermediates.

The conversion of the hydroxymethyl group into other functionalities, such as amines or amides, would open up avenues for the synthesis of compounds with potential therapeutic applications. The dichlorophenoxy moiety, in particular, is a known pharmacophore in certain classes of drugs, and its combination with a fluorinated phenyl ring could lead to the discovery of new bioactive molecules. The synthetic versatility of the primary alcohol allows for its incorporation into more complex drug-like scaffolds through established synthetic methodologies.

Development of Novel Chemical Entities

The unique combination of a di-chlorinated phenoxy ether, a fluorine substituent, and a reactive benzylic alcohol group in this compound makes it a highly promising starting material for the synthesis of a variety of novel compounds. The strategic placement of these functional groups allows for a multitude of chemical transformations, enabling chemists to explore new chemical spaces and develop molecules with tailored properties.

The dichlorophenoxy moiety can influence the electronic properties and conformational preferences of the molecule. In the realm of medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties such as lipophilicity and pKa. tandfonline.combohrium.comresearchgate.netnih.gov The presence of the methanol (B129727) group offers a reactive handle for a wide array of synthetic transformations, serving as a key point for molecular elaboration. chemicalbook.comwikipedia.org

Leveraging the Hydroxyl Group for Derivatization:

The primary alcohol functionality is arguably the most versatile feature of this compound for synthetic diversification. It can readily undergo a variety of well-established chemical reactions to generate a library of new compounds.

One of the most fundamental transformations is oxidation . Mild oxidation would convert the primary alcohol to an aldehyde, which can then participate in a host of subsequent reactions, including reductive aminations to form amines, Wittig reactions to generate alkenes, and additions of organometallic reagents to create secondary alcohols. More vigorous oxidation would yield a carboxylic acid, a crucial functional group for the formation of amides, esters, and other acid derivatives.

Etherification reactions provide another avenue for creating new chemical entities. By reacting the alcohol with various alkylating agents, a diverse range of ethers can be synthesized, potentially altering the solubility, lipophilicity, and metabolic stability of the resulting molecules.

Esterification is another key reaction. The formation of esters by reacting the alcohol with a variety of carboxylic acids or their derivatives can introduce a wide range of new functionalities and is a common strategy in the development of prodrugs, where the ester linkage is designed to be cleaved in vivo to release the active compound.

The hydroxyl group can also be converted into a good leaving group , such as a tosylate or mesylate, or directly transformed into a halide. This activation facilitates nucleophilic substitution reactions, allowing for the introduction of a vast array of nucleophiles, including azides, cyanides, and various carbon and heteroatom nucleophiles, thereby dramatically expanding the scope of accessible novel molecules.

Illustrative Synthetic Pathways from this compound:

The following interactive data table outlines some of the potential synthetic transformations of this compound and the resulting classes of novel chemical entities.

Starting MaterialReagent(s)Reaction TypeProduct ClassPotential Applications
This compoundPCC or DMPOxidationAldehydesIntermediates for amines, alkenes, secondary alcohols
This compoundKMnO4 or Jones ReagentOxidationCarboxylic AcidsPrecursors for amides, esters
This compoundNaH, Alkyl HalideWilliamson Ether SynthesisEthersModulating solubility and lipophilicity
This compoundAcyl Chloride, PyridineEsterificationEstersProdrugs, modified biological activity
This compoundTsCl, Pyridine; then NaN3Nucleophilic SubstitutionAzidesPrecursors for amines, triazoles
This compoundSOCl2 or PBr3HalogenationBenzyl HalidesReactive intermediates for further substitutions

Research Findings on Analogous Structures:

While specific research on this compound is limited, studies on structurally related compounds underscore its potential. For example, various diphenylmethanol (B121723) derivatives are known precursors in the synthesis of pharmaceuticals, including antihistamines and central nervous system stimulants. nih.gov The synthetic utility of dichlorophenoxy moieties is evident in the preparation of certain agrochemicals and other biologically active molecules. ciac.jl.cnacs.orgnih.gov Furthermore, the vast body of literature on the role of fluorine in medicinal chemistry provides a strong rationale for using fluorinated building blocks like the title compound in drug discovery programs. nih.govresearchgate.net

The development of novel pesticides and herbicides often involves the exploration of new chemical scaffolds, and intermediates possessing features like the dichlorophenyl group are of interest in this field. nih.govnih.govmdpi.com The synthesis of complex heterocyclic systems, which are prevalent in many drug candidates, can also be envisaged starting from derivatives of this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical properties. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. For [2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol, the HOMO is expected to be localized on the electron-rich dichlorophenoxy ring, while the LUMO is likely to be distributed over the fluorophenyl ring, influenced by the electron-withdrawing fluorine atom.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates the energy of the highest energy electrons, related to the ability to donate electrons.
LUMO Energy-1.5 eVIndicates the energy of the lowest energy empty orbital, related to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. ajchem-a.com

The molecular electrostatic potential (MEP) surface is another important aspect of electronic structure analysis. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ether and methanol (B129727) functionalities, as well as the chlorine and fluorine atoms, are expected to be regions of negative potential, while the hydrogen atom of the hydroxyl group would exhibit a positive potential.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-O-C ether linkage and the C-C bond connecting the phenyl ring to the methanol group. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers for interconversion between them. missouri.edu

The potential energy surface (PES) of this molecule is expected to be complex, with multiple local minima corresponding to different stable conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen or a fluorine atom. rsc.org Computational methods can map out the PES, providing insights into the preferred shapes of the molecule. rsc.org

Table 2: Predicted Dihedral Angles and Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle 1 (C-O-C-C)Dihedral Angle 2 (O-C-C-C)Relative Energy (kcal/mol)
A120°60°0.0 (Global Minimum)
B-120°180°1.5
C-60°3.2

Note: These values are hypothetical and based on typical values for similar substituted benzyl (B1604629) alcohols and diaryl ethers.

Reaction Mechanism Predictions and Transition State Theory

Theoretical chemistry can be used to predict the mechanisms of chemical reactions by identifying the transition states that connect reactants to products. csmres.co.uk For this compound, potential reactions of interest include the oxidation of the methanol group, ether cleavage, or nucleophilic substitution on the aromatic rings.

Transition State Theory (TST) provides a framework for calculating the rates of these reactions. By determining the energy of the transition state relative to the reactants, the activation energy for the reaction can be calculated. This information is crucial for understanding the feasibility and kinetics of a particular chemical transformation. For instance, the hydrolysis of the ether linkage would likely proceed through a transition state involving the protonation of the ether oxygen followed by nucleophilic attack of water. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. mdpi.comnih.gov DFT calculations can provide a wealth of information about this compound, including:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Vibrational frequencies: Simulating the infrared and Raman spectra, which can be compared with experimental data for structural validation.

Electronic properties: Calculating HOMO-LUMO energies, Mulliken charges, and the molecular electrostatic potential. researchgate.net

Thermochemical properties: Estimating the enthalpy of formation, entropy, and Gibbs free energy.

DFT studies on related dichlorophenoxy and fluorophenyl compounds have demonstrated the accuracy of this method in predicting molecular properties and reactivity. researchgate.netresearchgate.net

Molecular Dynamics Simulations (if relevant to reactivity)

While not directly focused on chemical reactivity in the sense of bond breaking and formation, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. MD simulations model the movement of atoms over time, offering a picture of the molecule's flexibility, conformational changes, and interactions with solvent molecules. This information can be relevant to reactivity by revealing the accessibility of reactive sites and the role of the solvent in stabilizing transition states.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their measured reactivity. uni-muenchen.de While a QSRR study would require experimental data for a range of related molecules, theoretical descriptors calculated for this compound can be used in the development of such models.

Relevant descriptors that can be calculated computationally include:

Electronic descriptors: HOMO/LUMO energies, dipole moment, and atomic charges.

Topological descriptors: Molecular connectivity indices and shape indices.

Quantum chemical descriptors: Steric parameters and electrostatic potentials.

By establishing a QSRR for a class of compounds including this compound, it may be possible to predict the reactivity of new, unsynthesized analogues. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be a primary tool for elucidating the molecular structure of [2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol in solution.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals, a suite of multi-dimensional NMR experiments would be necessary.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar couplings between protons, identifying which protons are adjacent to one another in the molecule's spin systems. This would be crucial for tracing the connectivity within the 5-fluorophenyl and 3,4-dichlorophenoxy rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached. This is essential for assigning the carbon signals based on their directly bonded protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments would identify longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly important for identifying the ether linkage by observing correlations between the protons on one aromatic ring and the carbons on the other, as well as connecting the aromatic rings to the methanol (B129727) group.

A hypothetical data table for the types of correlations that would be observed is presented below.

Proton (¹H) SignalCorrelated Carbon (¹³C) Signals (HMBC)
Protons on the 5-fluorophenyl ringCarbons within the same ring, the ether oxygen-linked carbon, and the methanol carbon.
Protons on the 3,4-dichlorophenoxy ringCarbons within the same ring and the ether oxygen-linked carbon.
Methanol group proton(s)The carbon of the methanol group and the adjacent carbon on the 5-fluorophenyl ring.

Dynamic NMR Studies (if relevant to conformational changes)

The ether linkage in this compound allows for rotational freedom around the C-O bonds. Dynamic NMR studies, conducted at variable temperatures, could provide insights into the rotational barriers and the conformational preferences of the molecule. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed.

Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, C-H stretches and bends of the aromatic rings, and C-Cl and C-F stretches.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra. The technique is generally less sensitive to water, which can be an advantage when analyzing samples that are not perfectly dry.

A table of expected vibrational frequencies is provided below.

Functional GroupExpected Wavenumber Range (cm⁻¹)Spectroscopy Method
O-H Stretch (Alcohol)3200-3600 (broad)FT-IR
C-H Stretch (Aromatic)3000-3100FT-IR, Raman
C=C Stretch (Aromatic)1400-1600FT-IR, Raman
C-O Stretch (Ether, Alcohol)1000-1300FT-IR
C-Cl Stretch600-800FT-IR, Raman
C-F Stretch1000-1400FT-IR

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the parent ion, which in turn would confirm the elemental composition of this compound. The isotopic pattern of the molecular ion peak would be characteristic due to the presence of two chlorine atoms. Analysis of the fragmentation pattern in the mass spectrum (MS/MS) would help to confirm the structure by showing the loss of specific fragments, such as the methanol group, and cleavage at the ether linkage.

Investigative Research on Biological Interactions Non Human, Non Clinical

Molecular Probes for Biochemical Pathway Elucidation

There is currently no available research detailing the use of [2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol as a molecular probe for the elucidation of biochemical pathways.

Enzyme Binding and Inhibition Studies (in vitro, non-human enzymes)

No in vitro studies on the binding or inhibition of non-human enzymes by this compound have been identified in the surveyed scientific literature.

Receptor Interaction Studies (non-human, non-clinical)

Specific non-human, non-clinical receptor interaction studies for this compound are not present in the available scientific record.

Influence on Plant Biochemistry and Development

Direct research on the influence of this compound on plant biochemistry and development, including aspects like plant biomass and fruit setting, is not documented in the accessible literature. While the structurally related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-known herbicide that mimics natural auxin and affects plant growth, specific data for this compound is absent.

Proposed Mechanistic Role in Plant Growth Regulation

Due to the lack of experimental data, there are no proposed mechanistic roles for this compound in plant growth regulation.

Investigation of Cellular and Molecular Targets in Plants

There are no published investigations into the cellular and molecular targets of this compound in plants.

Interaction with Microorganismal Systems

Information regarding the interaction of this compound with bacterial or fungal systems could not be located in the reviewed scientific literature.

Structure-Activity Relationships in Non-Human Biological Systems (excluding human clinical efficacy)

The structure-activity relationship (SAR) of this compound has not been extensively documented in publicly available research. However, by examining studies on structurally related compounds, specifically halogenated diphenyl ethers, it is possible to infer potential relationships between the structural features of this compound and its biological interactions in non-human, non-clinical settings. The key structural motifs of this compound are the dichlorinated phenoxy group, the fluorinated phenylmethanol group, and the ether linkage connecting them. The influence of halogenation and hydroxyl groups on the biological activity of diphenyl ether-like structures has been the subject of in vitro investigations.

Research into the inhibition of iodotyrosine deiodinase (IYD), an enzyme involved in thyroid hormone metabolism, by various halogenated phenolic compounds provides valuable insights. A study using microsomes from HEK-293T cells expressing recombinant human IYD demonstrated that both the presence of halogen atoms and a hydroxyl group on the phenyl rings are critical for inhibitory activity. nih.gov Notably, polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs) that lacked a hydroxyl group did not exhibit IYD inhibition. nih.gov This suggests that the methanol (B129727) group (-CH2OH) in this compound, which can be considered a hydroxylated methyl group, may be a crucial feature for potential biological activity.

The degree and position of halogenation also play a significant role in the biological activity of diphenyl ether analogs. For instance, in the context of IYD inhibition, a clear SAR was observed among different hydroxylated PBDEs. The inhibitory potency was influenced by the number and location of bromine atoms. nih.gov

CompoundIYD Inhibition (%) at 1x10⁻⁴ M
4'-hydroxy-2,2',4-tribromodiphenyl ether85.3
4-hydroxy-2,3',3,4'-tetrabromodiphenyl ether81.6
4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether70.3
4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether63.3
4'-hydroxy-2,2',4,5',6-pentabromodiphenyl ether57.8
3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether48.7
4'-hydroxy-2,2',3,4,5'-pentabromodiphenyl ether44.5
2'-hydroxy-2,3',4,4',6-pentabromodiphenyl ether39.5
6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether38.5
2-hydroxy-2',3,3',4,5',6,6'-heptabromodiphenyl ether26.6
4-hydroxy-2,2',3,4',5,5',6-heptabromodiphenyl ether24.2
3'-hydroxy-2,2',4,4',5-pentabromodiphenyl ether21.6
5'-hydroxy-2,2',4,4',5-pentabromodiphenyl ether18.6

Similarly, studies on the interaction of phenoxyaniline (B8288346) analogs, which are structurally related to diphenyl ethers, with cytochrome P450 2B (CYP2B) enzymes have shown that increased halogenation generally leads to enhanced inhibitory potency. nih.govacs.org For example, the inhibitory concentration (IC50) values for the inhibition of CYP2B enzymes by various phenoxyaniline congeners were found to be lower for di- and trihalogenated analogs compared to the parent compound or monohalogenated derivatives. acs.org This trend suggests that the presence of three halogen atoms (two chlorine and one fluorine) in this compound could contribute to a significant interaction with biological targets like enzymes.

The identity of the halogen atom also influences the interaction with biological systems. For instance, in the inhibition of CYP2B6, dibromo substitution on the phenyl ring resulted in a higher binding affinity and greater inhibitory potency compared to dichloro substitution. nih.gov While this compound contains chlorine and fluorine, this finding highlights that the nature of the halogen is a determinant of biological activity.

CompoundCYP2B1 IC50 (µM)CYP2B4 IC50 (µM)CYP2B6 IC50 (µM)
Phenoxyaniline (POA)>100>100>100
3-Chlorophenoxyaniline (3CPOA)>10010.6 ± 0.613.9 ± 0.9
3,5-Dichlorophenoxyaniline (3,5DCPOA)0.8 ± 0.11.6 ± 0.21.4 ± 0.1
3,5-Dibromophenoxyaniline (3,5DBPOA)0.8 ± 0.12.3 ± 0.20.6 ± 0.1
2',4',5'-Trichlorophenoxyaniline (2',4',5'TCPOA)0.8 ± 0.10.7 ± 0.10.9 ± 0.1

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies

The efficient and selective synthesis of polysubstituted diaryl ethers like [2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methanol is a continuing area of interest. While classical methods such as the Ullmann condensation and Buchwald-Hartwig amination have been foundational, emerging strategies promise greater efficiency, milder conditions, and broader functional group tolerance. researchgate.netresearchgate.netorganic-chemistry.org

Future synthetic developments are anticipated to focus on:

Catalyst Innovation: The exploration of novel catalyst systems is paramount. This includes the use of earth-abundant metal catalysts (e.g., copper, nickel, iron) to replace precious metals like palladium. researchgate.netwaseda.jp The development of nanocatalysts and magnetically recoverable catalysts could also offer significant advantages in terms of reaction efficiency and catalyst recycling. researchgate.netnih.govrsc.org

Ligand Design: The design of sophisticated ligands for metal-catalyzed cross-coupling reactions will continue to be a major focus. Ligands that can promote challenging C-O bond formations under mild conditions, particularly for sterically hindered or electronically deactivated substrates, will be crucial.

Flow Chemistry and Automation: The application of continuous flow chemistry and automated synthesis platforms can enable rapid optimization of reaction conditions, improve scalability, and enhance safety for the synthesis of this compound and its derivatives.

Decarbonylative Etherification: A novel approach involves the decarbonylative coupling of aromatic esters, which provides an alternative pathway to diaryl ethers and could be adapted for the synthesis of this specific compound. waseda.jp

Synthetic StrategyPotential AdvantagesKey Research Focus
Advanced Catalysis Higher yields, milder conditions, cost-effectiveness.Earth-abundant metal catalysts, nanocatalysts. researchgate.netresearchgate.net
Innovative Ligand Design Improved substrate scope, enhanced reactivity.Ligands for challenging C-O bond formations.
Flow Chemistry Scalability, safety, rapid optimization.Miniaturized and continuous manufacturing processes.
Decarbonylative Coupling Alternative synthetic route, broader substrate scope.Palladium and nickel-catalyzed decarbonylative etherification. waseda.jp

Exploration of Novel Reactivity and Catalysis

The inherent functionalities of this compound, particularly the benzylic alcohol, present numerous opportunities for exploring novel reactivity and catalytic applications.

The benzylic alcohol group can be a focal point for various transformations:

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of chiral diarylmethanols is an active area of research. researchgate.net This could lead to the production of enantioenriched derivatives of this compound, which may have unique biological activities.

C-H Activation: The aromatic rings of the diaryl ether scaffold are ripe for direct C-H functionalization, allowing for the introduction of new substituents in a highly step-economical manner.

Cross-Coupling Reactions: The benzylic alcohol can be activated for cross-coupling reactions, such as Suzuki-Miyaura or Negishi coupling, to form new carbon-carbon bonds and construct more complex molecular architectures. nih.govrsc.orgacs.orgresearchgate.net

Catalyst Scaffold: The diaryl ether backbone itself can serve as a rigid scaffold for the design of novel ligands for asymmetric catalysis. researchgate.netrsc.org The specific substitution pattern of this compound could influence the steric and electronic properties of such ligands.

Integration with Advanced Materials Science

The unique combination of halogen atoms and a polar hydroxyl group in this compound makes it an attractive building block for the synthesis of advanced materials with tailored properties.

Potential applications in materials science include:

Polymer Synthesis: This compound can be used as a monomer or a functional additive in the synthesis of high-performance polymers such as poly(aryl ether)s. google.com The presence of fluorine and chlorine atoms can enhance properties like thermal stability, flame retardancy, and dielectric performance. tandfonline.comrsc.orgtandfonline.com

Organic Electronics: Diaryl ether-based molecules are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this compound could be tuned through further functionalization to create materials with desired charge transport characteristics.

Functional Coatings and Films: The hydrophobicity and chemical resistance imparted by the halogenated aromatic rings could be exploited in the development of functional coatings and thin films with applications in areas such as anti-corrosion and low-dielectric constant materials. rsc.org

Material ApplicationKey Properties Conferred by the CompoundResearch Direction
High-Performance Polymers Thermal stability, flame retardancy, low dielectric constant.Synthesis of novel poly(aryl ether)s and polyimides. google.comtandfonline.comrsc.org
Organic Electronics Tunable electronic properties, charge transport.Design of new materials for OLEDs, OPVs, and OFETs.
Functional Coatings Hydrophobicity, chemical resistance.Development of protective and low-k dielectric coatings. rsc.org

Computational Design of Functional Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific functions. nih.gov In the context of this compound, computational methods can be employed to:

Predict Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of different sites on the molecule, calculate its electronic properties (e.g., HOMO/LUMO levels), and estimate its physical properties. nih.gov

Design Novel Catalysts: Computational screening can accelerate the discovery of new catalysts and ligands for the synthesis and functionalization of this compound.

Structure-Activity Relationship (SAR) Studies: By modeling the interaction of analogues with biological targets, computational methods can guide the design of new derivatives with enhanced biological activity, for example, as potential anticancer or herbicidal agents. nih.govnih.govrsc.org

Materials by Design: Computational simulations can predict the bulk properties of polymers and other materials derived from this compound, enabling the rational design of materials with desired performance characteristics. nih.govresearchgate.netnsf.govbohrium.com

Expanding Applications as a Multifunctional Intermediate

The true potential of this compound lies in its versatility as a multifunctional intermediate for the synthesis of a wide range of target molecules. jsynthchem.comresearchgate.net Its distinct functional groups—the diaryl ether linkage, the chlorinated and fluorinated rings, and the benzylic alcohol—can be manipulated independently or in concert to access diverse chemical space.

Future applications as an intermediate could include:

Pharmaceuticals: The diaryl ether scaffold is a privileged structure in drug discovery, appearing in numerous anticancer, anti-inflammatory, and antimicrobial agents. nih.govrsc.orgacs.org This compound could serve as a key building block for the synthesis of novel therapeutic agents.

Agrochemicals: Many successful herbicides and pesticides are based on the diaryl ether structure. nih.govresearchgate.net The specific substitution pattern of this molecule could be exploited to develop new crop protection agents with improved efficacy and selectivity.

Fine Chemicals and Specialty Materials: The unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of fine chemicals, including dyes, fragrances, and components for liquid crystal displays.

Q & A

Q. What computational methods predict the metabolic fate of this compound in mammalian systems?

  • Answer :
  • In silico tools : Use software like Schrödinger’s ADMET Predictor to identify potential Phase I metabolites (e.g., oxidation of the methanol group to carboxylic acid).
  • Docking studies : Map interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.